Dimethyl thianthrene-2,7-dicarboxylate
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Overview
Description
Dimethyl thianthrene-2,7-dicarboxylate is a sulfur-containing heterocyclic compound It is a derivative of thianthrene, which is known for its ease of oxidation and unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl thianthrene-2,7-dicarboxylate typically involves the reaction of thianthrene with dimethyl acetylenedicarboxylate under specific conditions. One common method involves the use of a catalytic amount of trifluoromethanesulfonic acid (TfOH) to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.
Chemical Reactions Analysis
Types of Reactions: Dimethyl thianthrene-2,7-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form radical cations.
Reduction: Reduction reactions can lead to the formation of thianthrene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as sulfuric acid.
Reduction: Reducing agents like zinc or tin chloride.
Substitution: Various halogenated reagents and bases.
Major Products Formed: The major products formed from these reactions include various thianthrene derivatives, which can have different functional groups attached depending on the specific reaction conditions .
Scientific Research Applications
Dimethyl thianthrene-2,7-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and for the development of new materials.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of advanced materials and as a component in various industrial processes
Mechanism of Action
The mechanism of action of dimethyl thianthrene-2,7-dicarboxylate involves its ability to undergo redox reactions. The sulfur atoms in the compound play a crucial role in its reactivity, allowing it to participate in electron transfer processes. This makes it useful in supramolecular chemistry and the development of organic chemical reactions .
Comparison with Similar Compounds
Thianthrene: The parent compound, known for its ease of oxidation.
Dimethyl acetylenedicarboxylate: A versatile reagent in organic synthesis.
Biphenyl dimethyl dicarboxylate: Used in various chemical reactions and industrial applications
Uniqueness: Dimethyl thianthrene-2,7-dicarboxylate is unique due to its specific structural properties and reactivity. The presence of sulfur atoms and the dicarboxylate groups make it highly reactive and suitable for a wide range of applications in different fields.
Properties
CAS No. |
65178-26-9 |
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Molecular Formula |
C16H12O4S2 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
dimethyl thianthrene-2,7-dicarboxylate |
InChI |
InChI=1S/C16H12O4S2/c1-19-15(17)9-3-5-11-13(7-9)21-12-6-4-10(16(18)20-2)8-14(12)22-11/h3-8H,1-2H3 |
InChI Key |
PFLXFNXTWWECMK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)SC3=C(S2)C=CC(=C3)C(=O)OC |
Origin of Product |
United States |
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